molecular formula C17H13NO2 B11854349 Ethanone, 1-(4-hydroxy-2-phenyl-3-quinolinyl)-

Ethanone, 1-(4-hydroxy-2-phenyl-3-quinolinyl)-

Cat. No.: B11854349
M. Wt: 263.29 g/mol
InChI Key: JFRVNPXEGYNJDY-UHFFFAOYSA-N
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Description

3-acetyl-2-phenylquinolin-4(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-2-phenylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include:

    Catalysts: Acidic (e.g., sulfuric acid) or basic (e.g., sodium hydroxide)

    Solvents: Ethanol, methanol, or other polar solvents

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-2-phenylquinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives

    Reduction: Formation of dihydroquinoline derivatives

    Substitution: Electrophilic or nucleophilic substitution at the quinoline ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinolines

    Substitution: Substituted quinoline derivatives

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties

    Medicine: Investigated as a lead compound for drug development

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-acetyl-2-phenylquinolin-4(1H)-one depends on its specific biological target. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it might interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinolin-4(1H)-one: Lacks the acetyl group, which may affect its reactivity and biological activity

    3-acetylquinolin-4(1H)-one: Lacks the phenyl group, which may influence its chemical properties and applications

    2-phenylquinoline: Lacks both the acetyl and hydroxyl groups, resulting in different chemical behavior

Uniqueness

3-acetyl-2-phenylquinolin-4(1H)-one is unique due to the presence of both acetyl and phenyl groups, which can enhance its reactivity and potential biological activities. These substituents may also influence its solubility, stability, and overall chemical profile.

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

3-acetyl-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C17H13NO2/c1-11(19)15-16(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)17(15)20/h2-10H,1H3,(H,18,20)

InChI Key

JFRVNPXEGYNJDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3

Origin of Product

United States

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